Ailanthoidol

Descripción

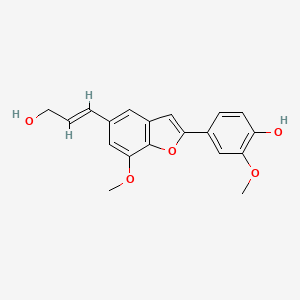

from Zanthoxylum ailanthoidos; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-22-17-10-13(5-6-15(17)21)16-11-14-8-12(4-3-7-20)9-18(23-2)19(14)24-16/h3-6,8-11,20-21H,7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQCRQVGMKIBPN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ailanthoidol: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol is a naturally occurring neolignan, a class of secondary metabolites found in plants, that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural source of this compound and detailed methodologies for its isolation and purification. The protocols described herein are based on established techniques for the separation of related lignans from the same plant genus, providing a robust framework for obtaining this compound for research and development purposes.

Natural Source

The primary natural source of this compound is the plant species Zanthoxylum ailanthoides, a member of the Rutaceae family. Various parts of this plant, including the stem bark and leaves, have been investigated for their chemical constituents, revealing a rich diversity of bioactive compounds.

Experimental Protocols: Isolation of this compound

While a singular, optimized protocol for the isolation of this compound is not extensively documented, the following detailed methodology is adapted from successful isolation of other lignans, such as hinokinin and asarinin, from Zanthoxylum ailanthoides[1]. This procedure provides a reliable foundation for the targeted isolation of this compound.

Plant Material Collection and Preparation

-

Plant Material: Stem bark of Zanthoxylum ailanthoides is the recommended source material.

-

Preparation: The collected stem bark should be air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent: A 75% aqueous ethanol solution is utilized for the initial extraction.

-

Procedure:

-

The powdered stem bark is macerated in the 75% aqueous ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

-

The mixture is subjected to reflux extraction at 60-70°C for 2 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

The extracts from each cycle are combined and filtered to remove solid plant material.

-

The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Fractionation

The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.

-

Solvents: Petroleum ether, ethyl acetate, and n-butanol are used for sequential liquid-liquid partitioning.

-

Procedure:

-

The crude extract is suspended in water and transferred to a separatory funnel.

-

An equal volume of petroleum ether is added, and the mixture is vigorously shaken. The layers are allowed to separate, and the petroleum ether fraction is collected. This process is repeated three times.

-

The remaining aqueous layer is then sequentially extracted with ethyl acetate and n-butanol in the same manner.

-

Each solvent fraction is concentrated under reduced pressure to yield the respective petroleum ether, ethyl acetate, and n-butanol fractions. This compound, as a neolignan, is expected to be present in the less polar fractions, primarily the petroleum ether and ethyl acetate fractions.

-

Chromatographic Purification

Further purification of the target fractions is achieved through column chromatography.

-

Stationary Phase: Silica gel (200-300 mesh) is a common choice for the initial column chromatography.

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate is employed as the eluent.

Step 1: Silica Gel Column Chromatography

-

A glass column is packed with silica gel slurried in petroleum ether.

-

The petroleum ether fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Fractions are collected in regular volumes and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3, v/v) and visualized under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Fractions with similar TLC profiles are pooled and concentrated.

Step 2: High-Performance Counter-Current Chromatography (HPCCC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, HPCCC or Prep-HPLC is recommended.

-

HPCCC System: A two-phase solvent system is required. Based on the separation of similar lignans, a system composed of n-hexane-ethyl acetate-methanol-water may be effective[1]. The optimal ratio would need to be determined empirically.

-

Prep-HPLC System:

-

Column: A reversed-phase C18 column is typically used for the separation of lignans.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

-

Detection: A UV detector set at a wavelength where this compound exhibits maximum absorbance (this would need to be determined from a UV spectrum of a partially purified fraction).

-

Data Presentation

The following tables present quantitative data from the isolation of related lignans from Zanthoxylum ailanthoides, which can serve as a benchmark for the expected yields and purity of this compound using the described methods[1].

Table 1: Yields of Fractions from Crude Extract

| Fraction | Starting Material (Crude Extract) | Yield (g) |

| Petroleum Ether | 50 g | Varies |

| Ethyl Acetate | 50 g | Varies |

| n-Butanol | 50 g | Varies |

| Aqueous Residue | 50 g | Varies |

Note: Specific yield data for each fraction in the cited study is not provided, but the petroleum ether fraction was the primary source for the isolated lignans.

Table 2: Purity and Yield of Isolated Lignans from the Petroleum Ether Fraction of Z. ailanthoides [1]

| Compound | Starting Material (Petroleum Ether Extract) | Yield (mg) | Purity (%) |

| Xanthyletin | ~50 g | 56 | 96.0 |

| Hinokinin | ~50 g | 140 | 94.0 |

| Luvangetin | ~50 g | 850 | 99.0 |

| Asarinin | ~50 g | 74 | 94.0 |

Mandatory Visualizations

Isolation Workflow

Caption: General workflow for the isolation of this compound.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathways affected by this compound are a subject of ongoing research, related neolignans have been shown to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of similar compounds.

References

Ailanthoidol: A Technical Guide to Its Chemical Structure, Properties, and Biological Activity

Introduction: Ailanthoidol is a naturally occurring neolignan, a class of phenolic compounds, that has garnered significant interest within the scientific community.[1] Isolated from the bark of plants such as Zanthoxylum ailanthoides, it has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, anti-adipogenic, and potent antitumor properties.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, mechanisms of action, and the experimental protocols used to elucidate its functions. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound's structure is based on a benzofuran core.[2] Its chemical identifiers and key properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | [5] |

| CAS Number | 156398-61-7 | [1] |

| Molecular Formula | C₁₉H₁₈O₅ | [5] |

| Molecular Weight | 326.34 g/mol | [1][3] |

| Canonical SMILES | COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)/C=C/CO | [5] |

| InChIKey | ZDQCRQVGMKIBPN-ONEGZZNKSA-N | [5] |

Table 2: Physicochemical and Computed Properties of this compound

| Property | Value | Reference |

| Physical Description | Powder | [3] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |

| XLogP3 | 3.3 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 5 | [6] |

| Topological Polar Surface Area | 72.1 Ų | [6] |

| Molecular Complexity | 426 | [6] |

Spectroscopic Data

Detailed spectroscopic characterization data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, are available in the supporting information of published literature on its total synthesis.[7] This data is crucial for the structural confirmation of synthesized or isolated this compound.

Biological Activity and Mechanisms of Action

This compound exhibits significant antitumor and anti-inflammatory effects, which have been investigated in various cell models.

Anticancer Activity

This compound has demonstrated potent activity against liver cancer cells, with distinct mechanisms depending on the cell type.

2.1.1. Suppression of TGF-β1-Induced Hepatoma Progression (HepG2 Cells) Transforming growth factor-β1 (TGF-β1) is a cytokine known to promote the progression and metastasis of liver cancer.[8][9] this compound effectively counteracts these effects in HepG2 hepatoblastoma cells.[9] It inhibits TGF-β1-induced cell migration, invasion, and colony formation.[10][11] The mechanism involves the downregulation of key proteins associated with epithelial-mesenchymal transition (EMT) and metastasis, such as integrin α3, vimentin, N-cadherin, and matrix metalloproteinase 2 (MMP2).[9] This inhibitory action is achieved by blocking two critical signaling pathways activated by TGF-β1: the p38 mitogen-activated protein kinase (MAPK) pathway and the Smad 2/3 pathway.[8][9] this compound significantly reduces the phosphorylation of both p38MAPK and Smad 2, thereby disrupting the downstream signaling cascade that leads to cancer progression.[8][10]

Caption: this compound inhibits TGF-β1-induced cancer progression.

2.1.2. Proliferation Inhibition in p53-Mutant Hepatoma (Huh7 Cells) In Huh7 hepatoma cells, which carry a mutant p53 protein (MTP53), this compound exhibits potent cytotoxic and antiproliferative effects.[2][12] The mechanism involves the downregulation of the MTP53 protein.[2][13] This reduction in MTP53 leads to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key driver of cancer cell proliferation and survival.[12][13] Consequently, this compound induces cell cycle arrest and apoptosis in these cells.[13]

Caption: this compound inhibits proliferation in Huh7 cells.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3] It effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂).[3][14] This is achieved by inhibiting the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][14] Furthermore, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[3] In animal models, it has been shown to protect mice from LPS-induced endotoxin shock.[3]

Experimental Protocols

The biological activities of this compound have been characterized using a variety of established experimental procedures.

Total Synthesis

A total synthesis of this compound has been achieved with a longest linear sequence of six steps, resulting in a 48% overall yield.[15]

-

Starting Material : Commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[15]

-

Key Transformation : The synthesis relies on Stille coupling reactions, which form the crucial carbon-carbon bonds. Specifically, a benzofuranyl bromide intermediate is coupled with stannanyl compounds to construct the core structure.[7][15]

-

Significance : This synthetic strategy is adaptable and can be modified to produce various this compound analogues for structure-activity relationship (SAR) studies.[15]

General Workflow for In Vitro Anticancer Evaluation

The workflow below illustrates a typical experimental design to assess the effect of this compound on cancer cell progression induced by an external stimulus like TGF-β1.

Caption: Experimental workflow for testing this compound's effects.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound.

-

Cell Seeding : Seed HepG2 or Huh7 cells in 24-well plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.[4][10]

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 0-100 µM) dissolved in a vehicle like DMSO (final concentration typically ≤0.2%). Include a vehicle-only control group.[4][12] Incubate for 24 and 48 hours.[4]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.

-

Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Migration (Wound-Healing) Assay

This assay assesses the effect of this compound on cancer cell motility.

-

Cell Seeding : Culture cells in 6-well plates until they form a confluent monolayer.[10]

-

Wounding : Create a uniform scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.[4]

-

Washing & Treatment : Wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace the medium with fresh medium containing TGF-β1 (if applicable) and various concentrations of this compound.[4][10]

-

Imaging : Capture images of the wound area at time 0 and at subsequent time points (e.g., 24 and 48 hours).[4]

-

Analysis : Quantify the area of the wound at each time point using imaging software (e.g., ImageJ). The rate of wound closure is calculated and compared between treatment groups to determine the effect on cell migration.[4]

Cell Invasion (Transwell) Assay

This method evaluates the ability of cells to invade through an extracellular matrix barrier.

-

Chamber Preparation : Coat the upper insert membrane of a transwell plate (8 µm pore size) with a diluted Matrigel solution, which serves as an artificial basement membrane.[4]

-

Cell Preparation : Pre-treat cells as required (e.g., with TGF-β1 for 24 hours), then harvest them and resuspend in serum-free medium containing the desired concentrations of this compound.[4]

-

Seeding : Seed the prepared cells into the upper chamber. Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation : Incubate the plate for 24 hours to allow for cell invasion.[4]

-

Staining and Counting : Remove non-invading cells from the top surface of the membrane. Fix the cells that have invaded to the lower surface of the membrane and stain them with crystal violet.[4]

-

Analysis : Count the number of stained, invaded cells in several random fields under a microscope. The results are expressed as the average number of invading cells per field.[4]

Conclusion

This compound is a neolignan with a well-defined chemical structure and a compelling profile of biological activities, particularly in the realms of oncology and inflammation. Its ability to modulate multiple critical signaling pathways, such as the TGF-β1/p38MAPK/Smad and mutant p53/STAT3 axes, underscores its potential as a lead compound for the development of novel therapeutics. The established total synthesis route provides a platform for generating analogues to optimize its pharmacological properties. The detailed experimental protocols described herein offer a robust framework for further investigation into its mechanisms of action and for advancing its preclinical development.

References

- 1. abmole.com [abmole.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS:156398-61-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression [mdpi.com]

- 5. This compound | C19H18O5 | CID 5316929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phytochemical: this compound [caps.ncbs.res.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Total synthesis of this compound and precursor XH14 by Stille coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Ailanthoidol's Anti-Inflammatory Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol, a neolignan found in plants such as Zanthoxylum ailanthoides, has demonstrated significant anti-inflammatory and anti-cancer properties.[1] This technical guide provides an in-depth overview of the molecular pathways modulated by this compound in its anti-inflammatory action. The information is curated for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this natural compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling cascades.

Core Anti-Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Smad pathways. Evidence also suggests a potential role in the regulation of the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

MAPK and Smad Signaling Pathway

This compound has been shown to significantly inhibit the TGF-β1-induced phosphorylation of p38 MAPK and Smad2.[1][2] This inhibition disrupts the downstream signaling cascade that leads to the expression of proteins associated with inflammation and cancer progression.

Below is a diagram illustrating the inhibitory effect of this compound on the TGF-β1-induced p38 MAPK and Smad signaling pathways.

References

Ailanthoidol: A Technical Guide to its Biological Activities

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth analysis of the biological activities of Ailanthoidol (ATD), a neolignan isolated from plants such as Zanthoxylum ailanthoides. It synthesizes key research findings, focusing on its anticancer and anti-inflammatory properties, and presents quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, particularly in the context of liver cancer.[1][2] Research has focused on its ability to inhibit cancer cell progression, migration, invasion, and colony formation, primarily by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][3]

Mechanism of Action: Inhibition of TGF-β1-Induced Cell Progression

TGF-β1 is a cytokine that plays a crucial role in the progression of liver cancer by promoting cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[1] this compound exerts its anticancer effects by intervening in the TGF-β1 signaling cascade at key points. Specifically, it has been shown to inhibit two major downstream pathways activated by TGF-β1: the Smad-dependent pathway and the Smad-independent p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2]

This compound significantly suppresses the TGF-β1-induced phosphorylation of both Smad2 and p38MAPK.[1][3] This dual inhibition leads to the downregulation of proteins associated with cancer progression, such as integrin α3, vimentin, N-cadherin, and matrix metalloproteinase 2 (MMP2), ultimately hindering the metastatic potential of hepatoblastoma cells.[1][4]

References

- 1. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

The Discovery and Therapeutic Potential of Ailanthoidol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ailanthoidol, a naturally occurring neolignan, has emerged as a compound of significant interest in pharmacological research, demonstrating a spectrum of biological activities including anti-tumor, anti-inflammatory, and antioxidant properties. Initially isolated from the stem wood of Zanthoxylum ailanthoides, its complex structure and potent bioactivities have prompted investigations into its total synthesis and mechanisms of action. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It includes a detailed account of its total synthesis, in-depth analysis of its biological effects with a focus on its anti-cancer properties, and the underlying signaling pathways it modulates. Experimental protocols for pivotal assays are provided, alongside tabulated quantitative data to facilitate comparative analysis. This document aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first isolated from the chloroform-soluble fraction of the stem woods of Zanthoxylum ailanthoides, a plant used in traditional Chinese medicine.[1] It belongs to the neolignan class of natural products, which are dimers of phenylpropanoid units. While the specific details of its initial isolation and characterization are rooted in the broader investigation of constituents from Zanthoxylum species, the definitive structure of this compound was established through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry, as is standard for natural product structure elucidation.

Total Synthesis of this compound

The first total synthesis of this compound was achieved by Lin, Chen, and Lee in 2003, providing a concise and efficient route to this natural product.[1][2] Their strategy is highlighted by a key Stille coupling reaction.

Retrosynthetic Analysis and Strategy

The synthesis plan involved the convergent coupling of two key fragments: a benzofuranyl bromide and a stannylpropenol derivative. This approach allows for the late-stage introduction of the propenol side chain, offering flexibility for the synthesis of analogues.

Experimental Protocol: Total Synthesis via Stille Coupling

The synthesis commences from commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde and is completed in a longest linear sequence of six steps with an overall yield of 48%.[2][3]

Synthesis of Key Intermediates:

While the original publication does not provide exhaustive step-by-step details for every intermediate, the general workflow is as follows:

-

Formation of the Benzofuran Core: The starting benzaldehyde is converted to a dibromobenzofuran intermediate. This process typically involves protection of the phenol, followed by a reaction to form the furan ring and subsequent bromination.

-

Preparation of the Coupling Partners: Two key fragments are prepared for the Stille coupling: a stannyl derivative of a protected 4-hydroxy-3-methoxyphenol and a stannylpropenol.

Key Stille Coupling Step and Final Elaboration:

The pivotal step is the palladium-catalyzed Stille cross-coupling of the benzofuranyl bromide with the stannylbenzene derivative to form the 2-arylbenzofuran skeleton.[1] A second Stille coupling introduces the propenol side chain. The final step involves the deprotection of the benzyl group to yield this compound.[1]

General Stille Coupling Protocol:

The following is a generalized protocol for a Stille coupling reaction, based on common laboratory practices and information from related syntheses.[4]

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), the organostannane reagent (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a suitable solvent (e.g., anhydrous and degassed toluene or DMF).

-

If required, a ligand such as P(o-tol)₃ and/or an additive like LiCl can be added.

-

The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired coupled product.

Logical Flow of this compound Synthesis

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It also possesses anti-inflammatory and antioxidant effects.

Anti-Cancer Activity

This compound has demonstrated significant anti-tumor effects, particularly in liver cancer models. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, migration, invasion, and apoptosis.

Transforming growth factor-beta 1 (TGF-β1) is a cytokine that plays a crucial role in the progression of liver cancer. This compound has been shown to suppress TGF-β1-induced migration and invasion of HepG2 hepatoblastoma cells.[5][6]

Experimental Protocol: Wound Healing Assay [5][7]

-

Culture HepG2 cells in 6-well plates until they reach confluence.

-

Pre-treat the cells with or without TGF-β1 (10 ng/mL) for 24 hours.

-

Create a scratch in the cell monolayer using a 200 µL pipette tip.

-

Wash the cells with PBS to remove debris and replace the medium with fresh medium containing TGF-β1 (10 ng/mL) and varying concentrations of this compound (e.g., 0, 10, 25, or 50 µM).

-

Incubate the plates at 37 °C in a 5% CO₂ incubator.

-

Capture images of the wound area at 0, 24, and 48 hours to monitor cell migration.

-

Quantify the rate of wound closure using image analysis software.

Experimental Protocol: Transwell Invasion Assay [5]

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed pre-treated HepG2 cells into the upper chamber in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for 24 hours to allow for cell invasion through the Matrigel.

-

Fix and stain the cells that have invaded the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in several random fields under a microscope.

Signaling Pathway: TGF-β1/p38MAPK and Smad Inhibition

In Huh7 hepatoma cells, which harbor a mutant p53 protein, this compound exhibits potent cytotoxicity.[8][9] It induces G1 phase cell cycle arrest and apoptosis.[8] A key mechanism in this cell line is the downregulation of mutant p53 and the inactivation of the STAT3 signaling pathway.[8][9]

Experimental Protocol: Western Blot for Phosphorylated Proteins [10][11]

-

Culture cells to the desired confluence and treat with this compound at specified concentrations and durations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-p38 MAPK, anti-phospho-STAT3) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody against the total protein to normalize for loading.

Signaling Pathway: STAT3 Inhibition in Huh7 Cells

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Production Assay [12][13]

-

Culture RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and nitric oxide production.

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Measure the amount of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

-

Determine the concentration of this compound that inhibits NO production by 50% (IC₅₀).

Antioxidant Activity

The antioxidant potential of this compound has been noted, contributing to its overall pharmacological profile.

Experimental Protocol: DPPH Radical Scavenging Assay [14][15]

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition.

-

Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Quantitative Data Summary

| Activity | Cell Line/Assay | Parameter | Value | Reference |

| Cytotoxicity | HepG2 | IC₅₀ (48h) | ~100 µM | [16] |

| Cytotoxicity | Huh7 | IC₅₀ (24h) | < 100 µM | [9] |

| Cytotoxicity | Huh7 | IC₅₀ (48h) | < 50 µM | [9] |

| TGF-β1 Inhibition | HepG2 | Effective Concentration | 25-50 µM | [5] |

| STAT3 Inhibition | Huh7 | Effective Concentration | 10 µM | [9][17] |

Conclusion and Future Directions

This compound stands out as a promising natural product with well-defined anti-cancer properties, particularly against liver cancer. Its ability to modulate multiple signaling pathways, including TGF-β/p38MAPK/Smad and STAT3, underscores its potential as a lead compound for the development of novel cancer therapeutics. The successful total synthesis of this compound opens avenues for the creation of analogues with improved efficacy and pharmacokinetic profiles.

Future research should focus on several key areas:

-

In vivo studies: To validate the in vitro findings and assess the therapeutic efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Analogue synthesis and structure-activity relationship (SAR) studies: To identify the key structural features responsible for its biological activities and to develop more potent and selective derivatives.

-

Elucidation of further mechanisms of action: To explore other potential molecular targets and signaling pathways affected by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis of this compound and precursor XH14 by Stille coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suppression of the Proliferation of Huh7 Hepatoma Cells Involving the Downregulation of Mutant p53 Protein and Inactivation of the STAT 3 Pathway with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Ailanthoidol in Traditional Chinese Medicine: A Technical Guide for Drug Development

Introduction

Ailanthoidol is a naturally occurring neolignan, a class of phenolic compounds, that has been isolated from plants used in traditional Chinese medicine (TCM), notably from the barks of Zanthoxylum ailanthoides.[1][2] In TCM, plants from the Zanthoxylum genus have been utilized for their medicinal properties, including warming the body, relieving pain, and promoting blood circulation.[3] Modern scientific investigation has revealed that this compound possesses a range of pharmacological activities, including anti-inflammatory, antioxidant, anti-adipogenic, and significant anti-cancer properties.[1][4][5] Its potential to modulate key cellular signaling pathways makes it a compound of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Chemical Properties

This compound is a benzofuran derivative.[4] Its chemical identity is well-characterized, providing a solid foundation for structure-activity relationship studies and potential synthetic modifications.

| Property | Value | Source |

| IUPAC Name | 4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | [6] |

| Molecular Formula | C₁₉H₁₈O₅ | [6] |

| Molecular Weight | 326.3 g/mol | [6] |

| Chemical Structure |

| [6] |

Pharmacological Activities and Mechanisms of Action

Research has primarily focused on the anti-cancer and anti-inflammatory effects of this compound. These activities are attributed to its ability to interfere with critical cell signaling pathways involved in tumorigenesis and inflammation.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects, particularly against hepatocellular carcinoma (liver cancer).[1][7] Its mechanism is cell-type dependent, targeting different pathways in cells with wild-type versus mutant p53.

1. Inhibition of Liver Cancer Progression (HepG2 Cells - Wild-Type p53)

In HepG2 hepatoblastoma cells, this compound effectively suppresses cancer progression induced by Transforming Growth Factor-beta 1 (TGF-β1), a cytokine known to promote metastasis.[1][8] The compound works by blocking two key downstream signaling axes of TGF-β1: the Smad-dependent and Smad-independent (p38 MAPK) pathways.[1][7]

-

Mechanism: this compound significantly inhibits the TGF-β1-promoted phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Smad 2.[1][7][8] This dual inhibition prevents the downstream expression of proteins associated with the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1] Specifically, this compound reverses the TGF-β1-induced expression of integrin α3, N-cadherin, vimentin, and matrix metalloproteinase 2 (MMP2), all of which are crucial for cell migration and invasion.[1][7][8]

2. Proliferation Suppression (Huh7 Cells - Mutant p53)

This compound exhibits more potent cytotoxicity in Huh7 hepatoma cells, which carry a p53 mutation, compared to HepG2 cells with wild-type p53.[3][4] In these cells, this compound induces apoptosis and cell cycle arrest by targeting the mutant p53 protein and its downstream pathways.[3]

-

Mechanism: this compound treatment leads to the downregulation of the mutant p53 protein.[3] This, in turn, prevents the activation of the STAT3 pathway, a key signaling cascade for cell proliferation and survival.[3] The inactivation of STAT3 is associated with a decrease in anti-apoptotic proteins like Bcl-xL/Bcl-2 and an increase in pro-apoptotic proteins such as Bax, ultimately promoting apoptosis.[3] The compound also induces cell cycle arrest in the G2/M phase.[3]

References

- 1. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C19H18O5 | CID 5316929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ailanthoidol: A Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ailanthoidol, a neolignan compound isolated from plants of the Zanthoxylum genus, has been identified as possessing a range of biological activities, including anti-inflammatory and anti-cancer properties.[1] While its antioxidant capacity is frequently cited, specific quantitative data and detailed mechanistic studies on the pure compound remain limited in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound's antioxidant potential by examining data from its plant source, Zanthoxylum ailanthoides, and structurally related compounds, namely neolignans and benzofurans. This document provides a comprehensive overview of analogous antioxidant activities, details generalized experimental protocols for assessing such properties, and proposes a hypothetical signaling pathway based on common mechanisms for phenolic compounds.

Introduction to this compound and its Antioxidant Potential

This compound is a benzofuran neolignan, a class of natural phenols known for their diverse pharmacological effects.[1] Phenolic compounds, including neolignans, are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1] Extracts from Zanthoxylum ailanthoides, the plant from which this compound is derived, have demonstrated notable antioxidant activities, including radical-scavenging and the inhibition of lipid peroxidation.[2] This suggests that this compound likely contributes to the overall antioxidant profile of the plant extract.

The antioxidant activity of benzofuran derivatives has been a subject of interest in medicinal chemistry, with studies indicating their potential to mitigate oxidative stress.[3][4] Given the structural classification of this compound within this chemical family, it is reasonable to hypothesize that it possesses intrinsic antioxidant capabilities. This guide aims to provide a foundational understanding for researchers looking to explore the antioxidant properties of this compound in greater detail.

Quantitative Antioxidant Data of Related Compounds

Table 1: DPPH Radical Scavenging Activity of Zanthoxylum Extracts and Related Compounds

| Sample | IC50 (µg/mL) | Reference |

| Zanthoxylum armatum fruit extract (cultivated) | 40.62 | [5] |

| Zanthoxylum armatum fruit extract (wild) | 45.62 | [5] |

| Zanthoxylum armatum bark extract (cultivated) | 63.39 | [5] |

| Zanthoxylum armatum bark extract (wild) | 67.82 | [5] |

| Zanthoxylum armatum seed extract (wild) | 86.75 | [5] |

| Zanthoxylum armatum seed extract (cultivated) | 94.49 | [5] |

| Zanthoxylum zanthoxyloides leaf extract | Potent activity reported | [6] |

| Zanthoxylum zanthoxyloides trunk bark extract | Potent activity reported | [6] |

| Ascorbic Acid (Standard) | 36.22 | [5] |

Table 2: ABTS Radical Scavenging Activity of Related Compounds

| Sample | IC50 (µg/mL) | Reference |

| Hyperoside | 3.54 ± 0.39 | [7] |

| Quercetin | 1.89 ± 0.33 | [7] |

| Kaempferol | 3.70 ± 0.15 | [7] |

| Caffeic acid | 1.59 ± 0.06 | [7] |

| (+)-Catechin hydrate | 3.12 ± 0.51 | [7] |

| Gallic acid hydrate | 1.03 ± 0.25 | [7] |

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, generalized methodologies for key in vitro antioxidant assays that can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO or methanol) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A control well for each sample concentration should contain 100 µL of the sample dilution and 100 µL of methanol (to account for any absorbance of the sample itself).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [1 - (Abs_sample - Abs_sample_blank) / Abs_blank] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Materials:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Ethanol or phosphate-buffered saline (PBS)

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add 20 µL of each dilution to the wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value from the concentration-inhibition curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe (DCFH-DA) that is oxidized by radicals to a fluorescent form (DCF). Antioxidants inhibit this oxidation.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution (radical initiator)

-

Test compound (this compound)

-

Quercetin (positive control)

-

Black 96-well plate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a black 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

-

Remove the medium and wash the cells with PBS.

-

Treat the cells with the test compound and quercetin at various concentrations in treatment medium for 1 hour.

-

Add DCFH-DA solution to each well and incubate for 1 hour.

-

Wash the cells with PBS.

-

Add AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

-

Calculate the area under the curve for the fluorescence kinetics.

-

The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Potential Signaling Pathways and Mechanisms

While the precise molecular mechanisms of this compound's antioxidant activity have not been elucidated, phenolic compounds commonly exert their effects through direct radical scavenging and by modulating intracellular antioxidant signaling pathways. A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Hypothetical Involvement of the Nrf2-ARE Pathway

It is plausible that this compound, as a phenolic compound, could activate the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Figure 1: Hypothetical activation of the Nrf2-ARE pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the antioxidant properties of a test compound like this compound, from initial in vitro screening to more complex cellular assays.

Figure 2: General experimental workflow for antioxidant assessment.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant properties of this compound is currently sparse, the available data from its plant source and structurally related compounds strongly suggest its potential as an antioxidant agent. The provided experimental protocols offer a framework for the systematic evaluation of its efficacy. Future research should focus on isolating pure this compound and performing comprehensive in vitro and cellular antioxidant assays to determine its specific IC50 and CAA values. Furthermore, mechanistic studies are crucial to elucidate its mode of action, including its potential interaction with the Nrf2 signaling pathway and other cellular antioxidant defense mechanisms. Such studies will be invaluable for understanding the full therapeutic potential of this compound in conditions associated with oxidative stress.

References

- 1. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Phenolic, Flavonoid Contents, and Antioxidant Activities of Fruit, Seed, and Bark Extracts of Zanthoxylum armatum DC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sid.ir [sid.ir]

Ailanthoidol's Impact on Cellular Signaling: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of Ailanthoidol's effects on key cellular signaling pathways. This compound (ATD), a neolignan isolated from the bark of Zanthoxylum ailanthoides, has demonstrated significant anti-tumor properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the affected signaling cascades to support further research and drug development efforts in oncology.

Quantitative Effects of this compound on Cancer Cell Lines

This compound has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells, with differential sensitivity observed between cell lines. The half-maximal inhibitory concentration (IC50) values highlight its cytotoxic and anti-proliferative effects.

| Cell Line | p53 Status | Treatment Duration | IC50 Value (µM) | Reference |

| Huh7 | Mutant (Y220C) | 24 hours | 45 | [1] |

| 48 hours | 22 | [1] | ||

| HepG2 | Wild-type | 24 hours | > 80 | [1] |

| 48 hours | ~100 | [1][2] |

Modulation of Key Signaling Pathways by this compound

This compound exerts its anti-tumor effects by modulating several critical cell signaling pathways, primarily the TGF-β and STAT3 pathways. These interactions lead to the inhibition of cell proliferation, migration, invasion, and the induction of apoptosis.

Inhibition of the TGF-β Signaling Pathway

In HepG2 hepatoblastoma cells, this compound has been shown to counteract the pro-metastatic effects of Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 is a cytokine that can promote tumor progression in advanced stages of cancer.[3] this compound interferes with both the canonical (Smad-dependent) and non-canonical (Smad-independent) branches of the TGF-β1 signaling cascade.

-

Inhibition of Phosphorylation: this compound significantly inhibits the TGF-β1-induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Smad2.[3]

-

Downregulation of Mesenchymal Markers: this compound suppresses the TGF-β1-induced expression of proteins associated with the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. These proteins include integrin α3, vimentin, and N-cadherin.[3]

-

Reduction of Matrix Metalloproteinase: The expression of Matrix Metalloproteinase 2 (MMP2), an enzyme involved in the degradation of the extracellular matrix, is also attenuated by this compound in the presence of TGF-β1.[3]

Inactivation of the STAT3 Signaling Pathway

In Huh7 hepatoma cells, which harbor a mutant p53 protein, this compound demonstrates potent anti-proliferative and pro-apoptotic effects through the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival and proliferation.

-

Inhibition of STAT3 Phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of STAT3.[4]

-

Downregulation of STAT3 Target Genes: The inhibition of STAT3 activity results in the reduced expression of downstream target genes that are critical for cell cycle progression and survival, including:

-

Induction of Cell Cycle Arrest and Apoptosis: this compound induces G1 phase cell cycle arrest and significant apoptosis in Huh7 cells.[3][4] Treatment with 10 µM this compound leads to a time-dependent increase in the G1 population.[3]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture

-

Cell Lines:

-

HepG2 (ATCC HB-8065): Human hepatocellular carcinoma, epithelial-like morphology, wild-type p53.[5]

-

Huh7: Human hepatocellular carcinoma, mutant p53 (Y220C).

-

-

Culture Medium:

-

Culture Conditions:

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Change medium every 2-3 days.

-

-

Subculture:

Cell Viability Assay (MTT Assay)

-

Seed cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-100 µM) for the desired duration (e.g., 24 or 48 hours). A vehicle control (e.g., 0.2% DMSO) should be included.[2][7]

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Protein Extraction:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p38MAPK, anti-p-Smad2, anti-p-STAT3, anti-Cyclin D1, anti-Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Conclusion

This compound is a promising natural compound with potent anti-cancer activities, particularly against hepatocellular carcinoma. Its mechanism of action involves the targeted inhibition of the TGF-β and STAT3 signaling pathways, leading to decreased cell proliferation, metastasis, and increased apoptosis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Suppression of the Proliferation of Huh7 Hepatoma Cells Involving the Downregulation of Mutant p53 Protein and Inactivation of the STAT 3 Pathway with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Suppression of the Proliferation of Huh7 Hepatoma Cells Involving the Downregulation of Mutant p53 Protein and Inactivation of the STAT 3 Pathway with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 6. encodeproject.org [encodeproject.org]

- 7. researchgate.net [researchgate.net]

Ailanthoidol: A Technical Guide to its Molecular Targets in Cancer and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol, a naturally occurring neolignan, has garnered significant interest within the scientific community for its potential therapeutic applications. Possessing a range of biological activities, this compound has demonstrated notable anti-cancer and anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the molecular targets of this compound, detailing its mechanism of action across various signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising phytochemical.

Anti-Cancer Molecular Targets of this compound

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways and molecules involved in cell proliferation, survival, and metastasis.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

In the context of liver cancer, this compound has been shown to suppress tumor progression by inhibiting the TGF-β signaling pathway. Specifically, it targets key downstream effectors of this pathway.[1][2][3]

Quantitative Data on TGF-β Pathway Inhibition by this compound in HepG2 Cells

| Target Protein | This compound Concentration | Method | Result | Reference |

| Phospho-p38 MAPK | 25 µM | Western Blot | Significant inhibition of TGF-β1-induced phosphorylation | [3] |

| Phospho-p38 MAPK | 50 µM | Western Blot | Significant inhibition of TGF-β1-induced phosphorylation | [3] |

| Phospho-Smad2 | 50 µM | Western Blot | Significant inhibition of TGF-β1-induced phosphorylation | [3] |

Signaling Pathway Diagram: this compound Inhibition of TGF-β Signaling

Caption: this compound inhibits TGF-β1-induced cell migration and invasion.

STAT3 and Mutant p53 Signaling

This compound exhibits potent cytotoxic effects in hepatocellular carcinoma cells harboring mutant p53 (Huh7 cells), suggesting a selective targeting mechanism.[1][2] It has been shown to downregulate the expression of mutant p53 and inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

Quantitative Data on the Effects of this compound on Apoptosis-Related Proteins in Huh7 Cells

| Target Protein | This compound Treatment | Method | Result | Reference |

| Mutant p53 | Dose-dependent | Western Blot | Decreased expression | [1][2] |

| Phospho-STAT3 | Treatment | Western Blot | Suppressed phosphorylation | [1][2] |

| Cyclin D1 | Treatment | Western Blot | Reduced expression | [1] |

| CDK2 | Treatment | Western Blot | Reduced expression | [1] |

| Cleaved PARP | Treatment | Western Blot | Increased expression | [1] |

| Bax | Treatment | Western Blot | Increased expression | [1] |

| Procaspase 3/8 | Treatment | Western Blot | Decreased expression | [1] |

| Bcl-xL/Bcl-2 | Treatment | Western Blot | Decreased expression | [1] |

Signaling Pathway Diagram: this compound's Action on STAT3 and Mutant p53

Caption: this compound induces apoptosis via STAT3 and mutant p53 pathways.

Anti-Inflammatory Molecular Targets of this compound

This compound also demonstrates significant anti-inflammatory activity by targeting key mediators of the inflammatory response.

Inhibition of Pro-inflammatory Enzymes and Cytokines

This compound has been reported to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. Furthermore, it inhibits the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).

Quantitative Data on Anti-Inflammatory Effects of this compound

| Target Molecule | This compound Treatment | Cell Line | Method | Result |

| iNOS expression | Dose-dependent | RAW 264.7 | Western Blot | Inhibition |

| COX-2 expression | Dose-dependent | RAW 264.7 | Western Blot | Inhibition |

| IL-1β production | Dose-dependent | RAW 264.7 | ELISA | Inhibition |

| IL-6 production | Dose-dependent | RAW 264.7 | ELISA | Inhibition |

Logical Relationship Diagram: Anti-Inflammatory Mechanism of this compound

References

Ailanthoidol: A Comprehensive Technical Review of its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol, a neolignan compound, has garnered significant interest in the scientific community for its diverse pharmacological properties. Isolated from botanicals such as Zanthoxylum ailanthoides, this natural product has demonstrated promising anti-cancer, anti-inflammatory, and antioxidant activities in preclinical studies.[1][2] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used for its evaluation. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Quantitative Biological Activities

The cytotoxic effects of this compound have been evaluated in liver cancer cell lines, demonstrating a preferential activity against cells with specific genetic backgrounds.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Incubation Time (hours) | Citation |

| HepG2 | Hepatocellular Carcinoma | Wild-Type | ~100 | 48 | [3] |

| Huh7 | Hepatocellular Carcinoma | Mutant (Y220C) | More potent than in HepG2 | Not specified | [4] |

Note: The greater potency of this compound in Huh7 cells suggests a potential therapeutic strategy targeting cancers with p53 mutations. Further studies are required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.

Anti-Cancer Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of TGF-β1-Induced Hepatoblastoma Cell Progression

In hepatocellular carcinoma, this compound has been shown to suppress the pro-metastatic effects of Transforming Growth Factor-beta 1 (TGF-β1). This is achieved through the dual inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Smad signaling pathways.

Caption: this compound inhibits TGF-β1 signaling in liver cancer.

Downregulation of Mutant p53 and Inactivation of STAT3 Pathway

In Huh7 hepatoma cells, which harbor a mutant p53 protein, this compound induces cell cycle arrest at the G1 phase and promotes apoptosis. This is achieved by reducing the levels of mutant p53 and inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).

Caption: this compound targets the STAT3/mutant p53 axis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the this compound literature.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis

This technique is employed to detect changes in the expression and phosphorylation status of specific proteins within the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK, total p38 MAPK, STAT3, p53) overnight at 4°C. Recommended dilutions for antibodies such as rabbit polyclonal anti-phospho-p38 MAPK (Thr180/Tyr182) are typically 1:1000.[5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Other Biological Activities

In addition to its anti-cancer properties, this compound has been reported to possess anti-inflammatory and antioxidant activities.

Anti-Inflammatory Activity

This compound has been shown to suppress the production of inflammatory mediators. For instance, it inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophage cells. While the qualitative anti-inflammatory effects are documented, specific IC50 values for the inhibition of inflammatory markers are not consistently reported across the literature and require further investigation.

Antioxidant Activity

The antioxidant potential of this compound has been noted.[2] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. As with its anti-inflammatory properties, detailed quantitative data, including IC50 values from these antioxidant assays, are not yet widely available and represent an area for future research.

Conclusion

This compound is a promising natural compound with multifaceted biological activities, most notably in the realm of cancer therapeutics. Its ability to selectively target cancer cells with specific mutations (e.g., mutant p53) and modulate key signaling pathways like TGF-β1 and STAT3 highlights its potential for further development. The data and protocols summarized in this technical guide provide a solid foundation for future research. However, to fully elucidate the therapeutic potential of this compound, further studies are warranted to:

-

Establish a comprehensive profile of its cytotoxic activity against a broad panel of human cancer cell lines.

-

Determine the specific IC50 values for its anti-inflammatory and antioxidant activities.

-

Conduct in vivo studies to evaluate its efficacy and safety in preclinical animal models.

The continued investigation of this compound and its derivatives may lead to the development of novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

- 1. biocompare.com [biocompare.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

Ailanthoidol Preclinical Data: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol, a neolignan isolated from plants such as Zanthoxylum ailanthoides, has demonstrated notable anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its potential as an anti-cancer agent. The information is presented to aid researchers and drug development professionals in evaluating its therapeutic potential and guiding future studies.

In Vitro Efficacy

This compound has been evaluated in vitro against hepatocellular carcinoma (HCC) cell lines, demonstrating cytotoxic, anti-proliferative, anti-migratory, and anti-invasive effects.

Data Presentation: In Vitro Studies

| Cell Line | Assay | Treatment Duration | Key Findings | Reference |

| HepG2 (wild-type p53) | MTT Assay | 48 hours | IC50 ≈ 100 µM | [1] |

| Huh7 (mutant p53) | MTT Assay | 24 hours | IC50 = 45 µM | |

| 48 hours | IC50 = 22 µM | |||

| HepG2 | Wound Healing Assay | 48 hours | Significant inhibition of TGF-β1-induced cell migration at 25 µM and 50 µM. | [1] |

| HepG2 | Transwell Invasion Assay | 24 hours | Significant reduction of TGF-β1-induced cell invasion at 25 µM and 50 µM. | [1] |

| HepG2 | Colony Formation Assay | 2 weeks | Significant reduction in TGF-β1-promoted colony formation with 25 µM and 50 µM this compound. | [1] |

| Huh7 | Colony Formation Assay | 7 days | Dose-dependent inhibition of colony formation at 2.5, 5, and 10 µM. | |

| Huh7 | Cell Cycle Analysis | 24, 48, 72 hours | Induced G1 phase arrest at 10 µM. |

In Vivo Efficacy

The primary in vivo study of this compound investigated its anti-tumor promotional activity in a mouse skin carcinogenesis model.

Data Presentation: In Vivo Study

| Animal Model | Carcinogenesis Model | Treatment | Key Findings | Reference |

| Female CD-1 mice | Initiation: Benzo[a]pyrene (B[a]P); Promotion: 12-O-tetradecanoylphorbol-13-acetate (TPA) | Topical application of this compound (0.5-2.5 mM) 5 min prior to TPA, three times weekly for 12 weeks. | Inhibited the incidence of skin tumors and reduced the average number of tumors per mouse. | [2] |

Mechanism of Action

This compound appears to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, migration, and survival.

Signaling Pathways

In HepG2 cells, this compound has been shown to suppress the TGF-β1-induced epithelial-mesenchymal transition (EMT) by inhibiting the phosphorylation of p38 MAPK and Smad2.[1] This leads to the downregulation of mesenchymal markers such as N-cadherin and vimentin, and the matrix metalloproteinase MMP2, while increasing the expression of the epithelial marker E-cadherin.

In Huh7 cells, which harbor a mutant p53 protein, this compound's anti-proliferative and pro-apoptotic effects are associated with the downregulation of mutant p53 and the inactivation of the STAT3 pathway. This leads to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, and cell cycle regulators Cyclin D1 and CDK2.

Experimental Protocols

In Vitro Assays

-

Cell Viability (MTT Assay):

-

Cells (HepG2 or Huh7) are seeded in 96-well plates.

-

After 24 hours of incubation, cells are treated with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Wound Healing Assay:

-

Cells (HepG2) are grown to confluence in 6-well plates.

-

A scratch is made through the cell monolayer using a sterile pipette tip.

-

The cells are washed with PBS to remove debris.

-

Cells are then treated with TGF-β1 (10 ng/mL) with or without this compound (e.g., 25 µM, 50 µM) in a low-serum medium.

-

Images of the wound are captured at 0 and 48 hours.

-

The wound closure area is quantified using image analysis software.

-

-

Transwell Invasion Assay:

-

The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel.

-

Cells (HepG2) are seeded in the upper chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS) and TGF-β1 (10 ng/mL) with or without this compound.

-

After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-